Ac-Gly-Ala-Lys-AMC Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

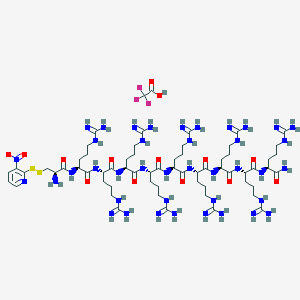

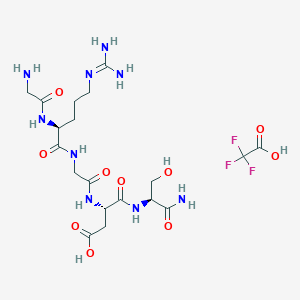

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is a control peptide for protease-coupled histone deacetylase (HDAC) assay . It is a synthetic peptide with a molecular formula of C₂₃H₃₁N₅O₆ .

Molecular Structure Analysis

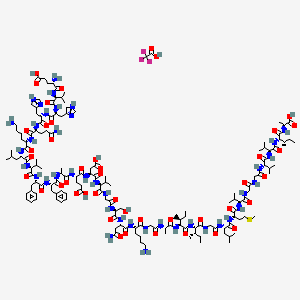

The molecular formula of “this compound” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . More detailed structural information or a visual representation of the molecule was not found in the search results.Chemical Reactions Analysis

“this compound” is used in protease-coupled histone deacetylase (HDAC) assays . In these assays, the peptide undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) . AMC is fluorescent under UV light and can emit a fluorescent signal .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . The peptide is synthetic and is stored at temperatures below -15°C . No further physical or chemical properties were found in the search results.Mechanism of Action

Target of Action

The primary target of Ac-Gly-Ala-Lys-AMC Trifluoroacetate is the histone deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Mode of Action

This compound is used as a control peptide for protease-coupled HDAC assays . It interacts with its target HDAC by undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Biochemical Pathways

The compound affects the biochemical pathway involving HDACs. By acting as a control peptide in HDAC assays, it helps in the determination of protease activity . The downstream effects include changes in gene expression regulated by the acetylation and deacetylation of histones.

Result of Action

The hydrolysis of this compound releases AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a signal that indicates the activity of the protease .

Action Environment

For instance, it is recommended to be stored at temperatures below -15°C .

Biochemical Analysis

Biochemical Properties

Ac-Gly-Ala-Lys-AMC Trifluoroacetate is used in protease-coupled histone deacetylase (HDAC) assays . It interacts with various enzymes and proteins, particularly proteases, in biochemical reactions . When these proteases act on this compound, it undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate in protease activity assays . The hydrolysis of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by proteases . This process releases AMC, which is fluorescent under UV light and can emit a fluorescent signal . This fluorescence can be used to measure the activity of the protease .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in protease activity assays . Over time, the fluorescence signal from the released AMC can be measured to determine the activity of the protease .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate in protease activity assays . The hydrolysis of this compound by proteases is a key step in these pathways .

Properties

IUPAC Name |

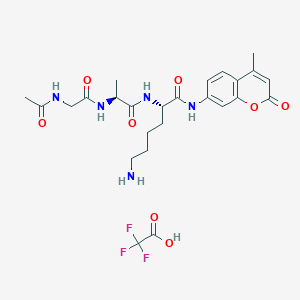

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O6.C2HF3O2/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29;3-2(4,5)1(6)7/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32);(H,6,7)/t14-,18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXWJPVPJYVFG-DJKAKHFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

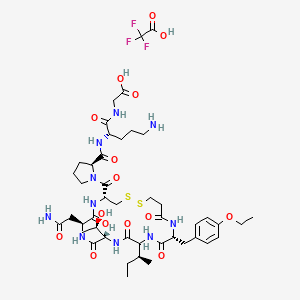

![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)